![molecular formula C10H9FN4O2 B2922772 methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate CAS No. 1864015-28-0](/img/structure/B2922772.png)
methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate
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Overview
Description
“Methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate” is a chemical compound. It is a derivative of Voriconazole, which is a triazole antifungal medication generally used to treat serious fungal infections .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 .Mechanism of Action
The mechanism of action of methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that plays a role in inflammation and pain, while PDE4 is an enzyme that regulates intracellular signaling pathways. By inhibiting these enzymes, this compound may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been shown to reduce the activity of COX-2 and PDE4, leading to reduced inflammation and pain. Additionally, it has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate in lab experiments is its high purity and stability. It is also easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may limit its applications in certain research fields.
Future Directions
There are several future directions for the research on methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate. One direction is to further investigate its mechanism of action and its potential applications in drug discovery. Another direction is to study its effects on different cell types and in different animal models. Additionally, it may be possible to modify the structure of this compound to improve its potency and selectivity. Finally, it may be possible to use this compound as a tool for studying the function of enzymes and proteins in biological systems.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in various scientific research fields. Its synthesis method is simple and cost-effective, and it has been shown to have anti-inflammatory, analgesic, antibacterial, and antifungal properties. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in drug discovery and biochemistry.
Synthesis Methods
The synthesis of methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate involves the reaction of 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield and purity. This synthesis method is simple, efficient, and cost-effective, making it suitable for large-scale production.
Scientific Research Applications
Methyl 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoate has potential applications in various scientific research fields. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. It has also been used as a probe for studying the mechanism of action of certain enzymes and proteins. Additionally, it has been used as a fluorescent tag for imaging biological molecules.
properties
IUPAC Name |
methyl 2-fluoro-4-(5-methyltetrazol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O2/c1-6-12-13-14-15(6)7-3-4-8(9(11)5-7)10(16)17-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLKJAQPVJQXKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC(=C(C=C2)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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